Regioisomeric Differentiation: Pyrazole-4-Carboxamide vs. Pyrazole-3-Carboxamide Target Engagement Profiles
The pyrazole-4-carboxamide scaffold is explicitly associated with validated biological targets including succinate dehydrogenase (SDH) and Aurora kinase, whereas the pyrazole-3-carboxamide regioisomer—exemplified by A1836 (1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide)—targets an entirely distinct pathway (HIV-1 replication, IC50 = 2.0 μM in MT-4 cell-based assay) [1]. This regioisomeric divergence means that procurement of CAS 1014068-58-6 (a 4-carboxamide) versus a 3-carboxamide analog represents selection for fundamentally different biological target spaces, making the compounds non-interchangeable for SDH- or kinase-focused research programs .
| Evidence Dimension | Biological target engagement profile by carboxamide regioisomer position |
|---|---|
| Target Compound Data | Pyrazole-4-carboxamide scaffold: validated for SDH and Aurora kinase inhibition |
| Comparator Or Baseline | Pyrazole-3-carboxamide (A1836): anti-HIV-1 IC50 = 2.0 μM; CC50 > 50 μM; selectivity index > 25 [1] |
| Quantified Difference | Different target classes entirely (SDH/kinase vs. antiviral); cannot be directly compared numerically |
| Conditions | Target class association derived from medicinal chemistry literature; A1836 data from MT-4 cell-based cytopathic protection antiviral assay [1] |
Why This Matters
Procurement selection between pyrazole-4-carboxamide and pyrazole-3-carboxamide compounds determines which biological target space is accessible, making regioisomeric identity the single most critical differentiator for research program relevance.
- [1] Park, J.A. et al. Identification of a novel type of small molecule inhibitor against HIV-1. BMB Reports, 2015, 48(2), 121–126. A1836 (1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide) inhibited HIV-1 replication with IC50 of 2.0 μM; CC50 > 50 μM. View Source
